![molecular formula C8H4F3N3O2 B1639353 Ácido 7-(trifluorometil)pirazolo[1,5-a]pirimidin-2-carboxílico CAS No. 869947-40-0](/img/structure/B1639353.png)
Ácido 7-(trifluorometil)pirazolo[1,5-a]pirimidin-2-carboxílico
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted attention in material science due to their significant photophysical properties . The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . The synthesis of PP derivatives has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .Molecular Structure Analysis
The molecular weight of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 231.13 . The InChI code is 1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H, (H,15,16) .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include a molecular weight of 231.13 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Química medicinal: Agentes anticancerígenos
En química medicinal, este compuesto se ha explorado por su potencial como agente anticancerígeno. El núcleo de pirimidina es un motivo común en muchos compuestos farmacológicamente activos, y las modificaciones en posiciones específicas pueden conducir a una actividad anticancerígena significativa . Por ejemplo, los derivados de pirimidina se han estudiado contra líneas celulares de cáncer humano, mostrando resultados prometedores en la inducción de la muerte celular por apoptosis al inhibir las enzimas CDK .
Agricultura: Propiedades fungicidas
En el sector agrícola, los derivados de pirazolo[1,5-a]pirimidina se han evaluado por sus propiedades fungicidas. Estos compuestos se han probado contra diversas cepas de hongos, mostrando efectos inhibitorios sobre enzimas como la succinato deshidrogenasa, que es crucial para la supervivencia de los hongos . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos fungicidas para proteger los cultivos.
Ciencia de materiales: Fluoróforos
La estructura del compuesto lo hace adecuado para aplicaciones en ciencia de materiales, particularmente como fluoróforo. Los fluoróforos basados en pirazolo[1,5-a]pirimidinas exhiben un buen rendimiento de fotoblanqueo, lo cual es esencial para aplicaciones de imagen a largo plazo en investigación de materiales . Sus propiedades de fluorescencia se pueden ajustar modificando los sustituyentes, lo que los convierte en herramientas versátiles para sondear e imaginar.
Ciencias ambientales: Colorantes solvatofluoro cromáticos
En ciencias ambientales, se han desarrollado colorantes solvatofluoro cromáticos basados en estructuras de pirazolo[1,5-a]pirimidina. Estos colorantes cambian su intensidad de fluorescencia en respuesta a la polaridad del solvente, lo que puede ser útil para monitorear los cambios ambientales . La capacidad del compuesto para mostrar un fuerte efecto solvatofluoro cromático lo convierte en un candidato para desarrollar sondas sensibles para el análisis ambiental.
Bioquímica: Investigación proteómica
Este compuesto se utiliza en la investigación proteómica por su capacidad de interactuar con diversas proteínas. Su grupo trifluorometil puede mejorar la afinidad de unión y la selectividad hacia los objetivos de proteínas, lo que lo convierte en una herramienta valiosa para estudiar la función e interacciones de las proteínas . También puede servir como un bloque de construcción para sintetizar moléculas más complejas para estudios bioquímicos.
Farmacología: Inhibición de CDK2
En farmacología, los derivados de pirazolo[1,5-a]pirimidina se han descubierto como nuevos inhibidores de CDK2, una enzima crucial involucrada en la regulación del ciclo celular . Estos inhibidores muestran una buena eficacia con valores bajos de IC50, lo que sugiere su posible uso en el desarrollo de nuevos agentes terapéuticos para enfermedades caracterizadas por una proliferación celular anormal, como el cáncer .
Mecanismo De Acción
Target of Action
It has been found that similar compounds have shown inhibitory activity againstmonoamine oxidase B , an important target in the field of neurodegenerative disorders .
Mode of Action
It is known that the compound can be synthesized through aSuzuki–Miyaura cross-coupling reaction . This reaction involves the use of a wide variety of aryl and heteroaryl boronic acids and requires a tandem catalyst to avoid the debromination reaction .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, is known to be a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Pharmacokinetics
The compound is known to be a solid at room temperature, with a predicted melting point of 13566° C and a predicted boiling point of 33754° C . These properties may impact the compound’s bioavailability.
Result of Action
A preliminary biological evaluation has revealed that a number of derivatives display micromolar ic50 values against monoamine oxidase b .
Action Environment
The compound’s physical properties, such as its solid state and predicted melting and boiling points, may influence its stability and efficacy in different environments .
Safety and Hazards
The safety information for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
The future directions for the study of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, more research could be conducted to understand the optical properties of this fluorophore family .
Propiedades
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-3-4(7(15)16)13-14(5)6/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZWQYQWZNUOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177762 | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869947-40-0 | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




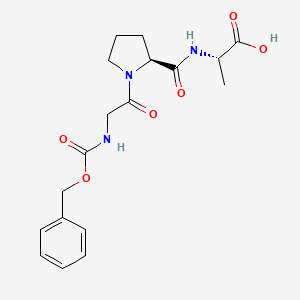
![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)
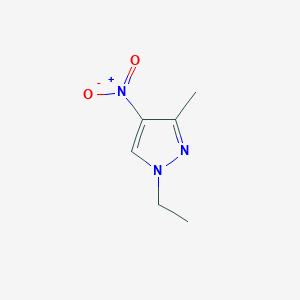
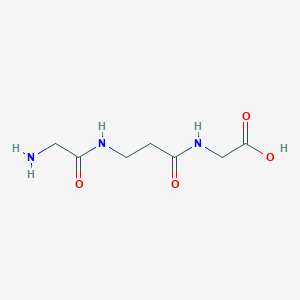
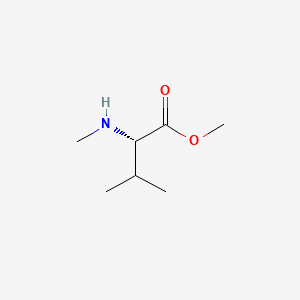
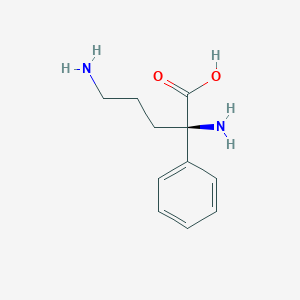


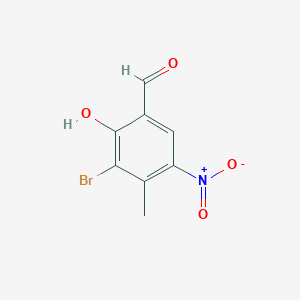
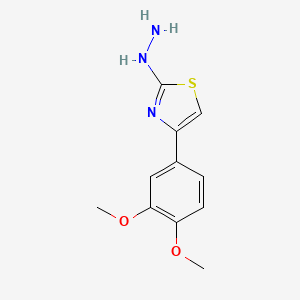

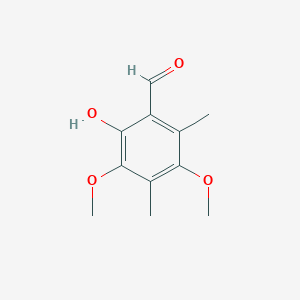
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)